3-溴-2-羟基-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid, is a brominated nitroaromatic carboxylic acid. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from such a molecule. Nitroaromatic compounds are known for their diverse applications, including their use in the development of pharmaceuticals, dyes, and agrochemicals .

Synthesis Analysis

The synthesis of related brominated nitroaromatic compounds often involves halogenation and nitration reactions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 4-bromomethyl-3-nitrobenzoic acid involves specific conditions that could be adapted for the synthesis of 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid .

Molecular Structure Analysis

The molecular structure of brominated nitroaromatic compounds can be complex, with potential for isomerization and formation of multiple isomers, as seen in the study of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene . The presence of electron-withdrawing and electron-donating groups, such as nitro and hydroxyl groups, can influence the molecular geometry and reactivity.

Chemical Reactions Analysis

Brominated nitroaromatic compounds can undergo various chemical reactions, including photoreactions with hydrobromic acid, as demonstrated by nitrobenzenes . The reactivity of such compounds can be influenced by substituents, which affect the electron density and stability of the intermediates formed during reactions. The reaction of 2-hydroxy-5-nitrobenzyl bromide with tryptophan residues in proteins is an example of the specificity that can be achieved through chemical modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitroaromatic compounds are influenced by their functional groups. For example, the hydrolysis of nitrobenzyl bromides can lead to the formation of benzyl alcohol derivatives, as seen with 4-bromomethyl-3-nitrobenzoic acid . The presence of a carboxylic acid group can catalyze the reduction of nitrosobenzenes, indicating the potential role of such groups in chemical reactions . The stability of these compounds under various conditions, including light, heat, and pH, is crucial for their application and has been studied using techniques like HPLC-UV .

科学研究应用

Boronic acid-based compounds have found numerous applications in various fields such as chemical biology, supramolecular chemistry, and biomedical applications . They are particularly used in reversible click reactions . The mechanism of reversible kinetics and its applications in these fields are highlighted in the research .

One specific compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The preparation of this compound was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

One specific compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The preparation of this compound was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

未来方向

属性

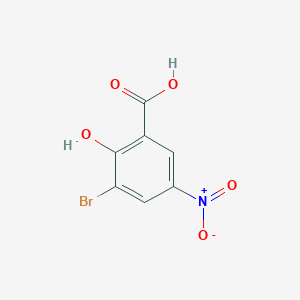

IUPAC Name |

3-bromo-2-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJLCCLHTCSRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391979 |

Source

|

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

CAS RN |

57688-24-1 |

Source

|

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)

![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)